molecular formula C8H9NOS B7880499 4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol CAS No. 1310558-46-3

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B7880499
CAS No.: 1310558-46-3
M. Wt: 167.23 g/mol
InChI Key: XDASPYAAIJRGST-UHFFFAOYSA-N
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Description

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol is an organic compound with a unique structure that combines an isothiazole ring with a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol typically involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is efficient and widely used in laboratory settings.

Industrial Production Methods

On an industrial scale, the production of this compound is similar to its laboratory synthesis but optimized for larger quantities. The process involves the same condensation reaction, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted isothiazoles.

Scientific Research Applications

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The butynol moiety can undergo further chemical modifications, enhancing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol is unique due to the presence of both the isothiazole ring and the butynol moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-(1,2-thiazol-4-yl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-8(2,10)4-3-7-5-9-11-6-7/h5-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDASPYAAIJRGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CSN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265909
Record name 3-Butyn-2-ol, 4-(4-isothiazolyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310558-46-3
Record name 3-Butyn-2-ol, 4-(4-isothiazolyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310558-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyn-2-ol, 4-(4-isothiazolyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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